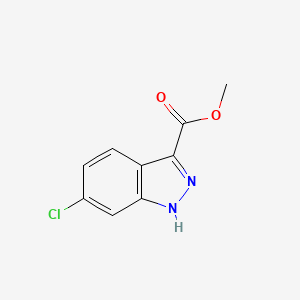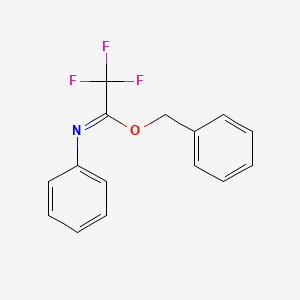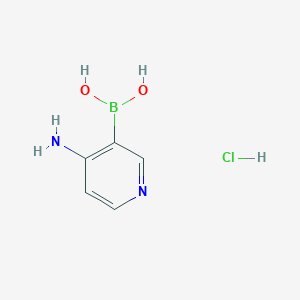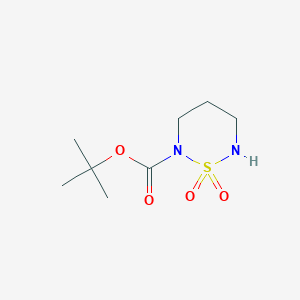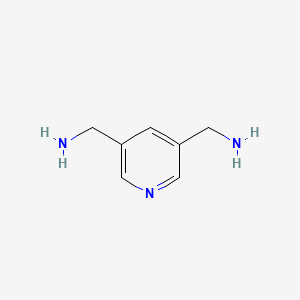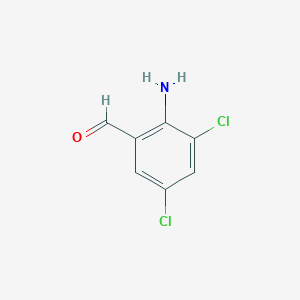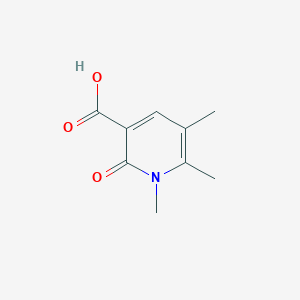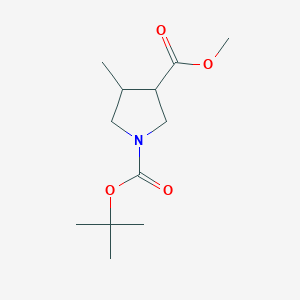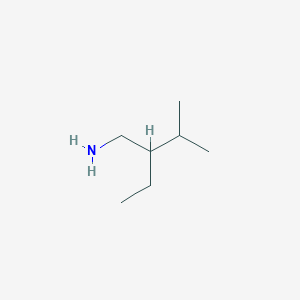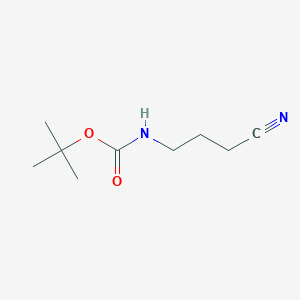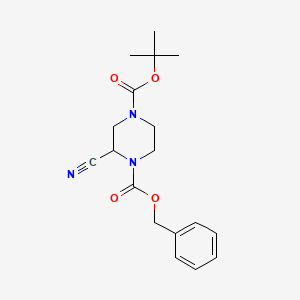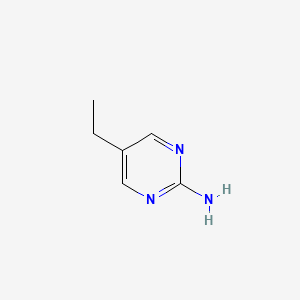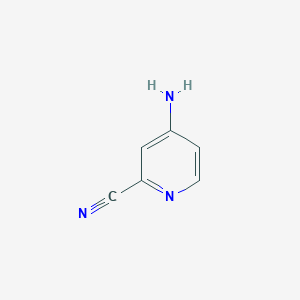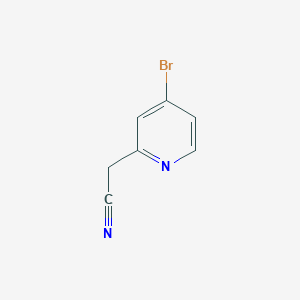
2-(4-Bromopyridin-2-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromopyridin-2-YL)acetonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 4-position and a nitrile group is attached to the acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-2-YL)acetonitrile typically involves the bromination of pyridine derivatives followed by the introduction of the nitrile group. One common method includes:
Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromopyridine.
Formation of Acetonitrile Derivative: The 4-bromopyridine is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors for the bromination step to ensure uniformity and efficiency.
Continuous Flow Systems: Implementing continuous flow systems for the subsequent reactions to enhance yield and reduce reaction times.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(4-Bromopyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(4-aminopyridin-2-YL)acetonitrile, 2-(4-thiopyridin-2-YL)acetonitrile, etc.
Reduction Products: 2-(4-Bromopyridin-2-YL)ethylamine.
Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the oxidation.
科学研究应用
2-(4-Bromopyridin-2-YL)acetonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Acts as a precursor for the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Bromopyridin-2-YL)acetonitrile depends on its application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The bromine and nitrile groups confer reactivity, allowing it to participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- 2-(2-Bromopyridin-4-YL)acetonitrile
- 2-(3-Bromopyridin-4-YL)acetonitrile
- 4-Bromo-2-pyridinylacetonitrile
Uniqueness
2-(4-Bromopyridin-2-YL)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological or material properties, making it valuable for specific applications.
属性
IUPAC Name |
2-(4-bromopyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNQSWJQOUINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634145 |
Source


|
| Record name | (4-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312325-73-8 |
Source


|
| Record name | (4-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
